(R)-2-Bromo-3-phenylpropionic acid is a chiral compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The significance of such compounds lies in their optical activity, which can lead to different biological activities and physical properties compared to their racemic counterparts. This analysis aims to delve into the characteristics of this compound by examining the relevant research findings.
In medicinal chemistry, the stereochemistry of compounds like (R)-2-Bromo-3-phenylpropionic acid is crucial as it can significantly influence the pharmacological profile. The research on anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid demonstrates the potential of such compounds to modulate metabolic pathways, which could be beneficial in treating metabolic disorders1. The ability to increase the utilization and disposal of lactate without affecting blood glucose levels makes these compounds interesting candidates for further drug development.
The study of optically active compounds extends to material science, where the physical properties of chiral molecules can lead to unique material characteristics. The crystal structures of optically active chloro- and bromo-substituted 3-hydroxy-3-phenylpropionic acids, which are structurally related to (R)-2-Bromo-3-phenylpropionic acid, have been analyzed to understand these properties2. The research reveals that the orientation of hydrogen-bonded chains in the enantiomeric and racemic crystals differs, which can influence the material's physical properties, such as melting points and solubility. These findings are essential for designing materials with specific desired characteristics.
While there are no direct case studies on (R)-2-Bromo-3-phenylpropionic acid, the research on related compounds provides valuable insights. For example, the PDHK inhibitors derived from (R)-trifluoro-2-hydroxy-2-methylpropionic acid have shown efficacy in lowering blood lactate levels in vivo, which could translate to clinical benefits for patients with metabolic disorders1. Additionally, the thermodynamic measurements of optically active halogen-substituted 3-hydroxy-3-phenylpropionic acids offer a foundation for understanding the formation of racemic compounds and their implications for synthesis and purification processes2.
(R)-2-Bromo-3-phenylpropionic acid can be derived from D-phenylalanine through bromination processes. It is categorized under organic compounds, specifically as a bromo-substituted carboxylic acid. This compound has garnered attention due to its role in the synthesis of bioactive molecules and its potential therapeutic applications.
The synthesis of (R)-2-bromo-3-phenylpropionic acid typically begins with D-phenylalanine, sodium nitrite, and a bromine source such as hydrogen bromide. The process can be summarized as follows:
The molecular structure of (R)-2-bromo-3-phenylpropionic acid features a bromine atom attached to the second carbon of a propionic acid chain, which also bears a phenyl group at the third carbon. The stereochemistry is crucial; it exists in an R configuration, which can be confirmed through various analytical techniques such as X-ray crystallography.
Crystallographic studies have shown that this compound forms hydrogen-bonded dimers in solid-state, indicating strong intermolecular interactions that may influence its physical properties .
(R)-2-Bromo-3-phenylpropionic acid participates in various chemical reactions typical of carboxylic acids and bromo compounds:
These reactions are essential for further functionalization of the compound into more complex molecules used in drug development.
The mechanism of action for (R)-2-bromo-3-phenylpropionic acid primarily involves its role as an intermediate in synthesizing pharmaceuticals like angiotensin-converting enzyme inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure.
The precise mechanism often requires further study through biochemical assays and molecular modeling.
(R)-2-Bromo-3-phenylpropionic acid exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and industrial applications.
(R)-2-Bromo-3-phenylpropionic acid serves several important roles in scientific research and pharmaceutical development:
(R)-2-Bromo-3-phenylpropionic acid (CAS: 42990-55-6) is a chiral small molecule characterized by a propionic acid backbone substituted with a phenyl group at the β-carbon and a bromine atom at the α-carbon stereocenter. This configuration imparts distinct stereoelectronic properties critical for its role in asymmetric synthesis. As a versatile chiral building block, it enables the construction of complex bioactive molecules with precise stereochemical control, particularly in pharmaceutical contexts where enantiopurity dictates biological activity. Its molecular formula is C9H9BrO2, with a molecular weight of 229.07 g/mol [1] [6].
The molecule features a chiral α-carbon bearing a bromine atom, adjacent to a carboxylic acid group and a β-phenethyl chain. This arrangement creates a stereogenic center whose (R)-configuration determines its spatial orientation and reactivity. X-ray crystallography studies of related brominated phenylpropionic acids reveal inversion dimers stabilized by O–H⋯O hydrogen bonds in the solid state, though disorder in carbon/oxygen positions has been observed in some derivatives [3]. The bromine atom inductively withdraws electron density from the carboxylic acid group, lowering its pKa compared to non-halogenated analogues like phenylpropanoic acid (C9H10O2) [4]. This electronic perturbation enhances its electrophilicity, facilitating nucleophilic substitution reactions.
Table 1: Key Molecular Properties of (R)-2-Bromo-3-phenylpropionic Acid
Property | Value | Reference |
---|---|---|
Molecular Formula | C9H9BrO2 | [1] |
Molecular Weight | 229.07 g/mol | [6] |
Stereochemical Descriptor | (R)-configuration at C2 | [9] |
Chiral Center | C2 (α-carbon) | [2] |
Key Functional Groups | Carboxylic acid, C-Br bond, phenyl | [6] |
The molecule’s hydrophobicity (log P ≈ 1.8–2.0) arises from its aromatic ring, limiting water solubility but enhancing miscibility with organic solvents like toluene or dichloromethane [6] [9]. Spectroscopic signatures include characteristic IR stretches at ~1720 cm-1 (C=O) and 650 cm-−1 (C-Br), while 1H NMR exhibits diastereotopic methylene protons near δ 3.0–3.5 ppm [6].
Early routes to racemic 2-bromo-3-phenylpropionic acid relied on bromination of cinnamic acid derivatives or radical addition to phenylpropiolic acid. These methods suffered from poor stereocontrol, yielding diastereomeric mixtures that complicated pharmaceutical applications [4]. The demand for enantiopure material intensified in the 1990s with the discovery of its utility in angiotensin-converting enzyme (ACE) inhibitors.
A breakthrough emerged via stereospecific synthesis from chiral pool precursors. Patent CA2399515A1 (2001) and US6103931A (2000) detailed efficient routes using D-phenylalanine as the starting material [2] [9]. This amino acid’s (R)-β-carbon configuration is retained through in situ diazotization and bromination:
Table 2: Evolution of Synthetic Methods for Enantiopure Material
Method | Starting Material | Key Conditions | Stereochemical Outcome |
---|---|---|---|
Radical Bromination | 3-Phenylpropionic acid | Br2/light or peroxide | Racemic |
Diazotization-Bromination | D-Phenylalanine | NaNO2/HBr(aq)/0–5°C | Retention at Cβ → (R)-product |
Enzymatic Resolution | Racemic acid | Hydrolase enzyme/ester substrate | Kinetic separation |
This method achieved high enantiomeric excess (ee >98%) and scalability (>100 g batches), displacing resolution-based approaches [2]. Solvent optimization (e.g., aqueous/organic mixtures like toluene-water) minimized racemization and byproducts like 2,3-dibromo derivatives [3] [9].
(R)-2-Bromo-3-phenylpropionic acid is indispensable for synthesizing stereodefined active pharmaceutical ingredients (APIs). Its C–Br bond undergoes facile displacement with nucleophiles (e.g., amines, thiols), while the carboxylic acid allows peptide coupling or reduction. Key applications include:
The commercial availability of both enantiomers (e.g., catalog item sc-211715 for the (L)-antipode [1]) underscores industrial demand. Pricing reflects synthetic complexity: (R)-enantiomer costs ~€90/g (95% purity) versus ~€43/g for racemic material [6], highlighting the premium for enantiopurity. Future applications may expand into agrochemicals and advanced materials, leveraging its modular reactivity and chiral integrity.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: